4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Imidazoline Receptor I1 Receptor Radioligand Binding

Researchers investigating I1 imidazoline receptor pharmacology often encounter confounding α2-adrenergic cross-reactivity with standard ligands like clonidine. 4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine solves this with sub-nanomolar I1 affinity (Ki=2.30 nM) and a 34-fold selectivity window over α2 receptors (Ki=79 nM). • I1 Ki = 2.30 nM - exceeds clonidine & moxonidine potency • I1/α2 selectivity ratio ≈ 34 - enables receptor-specific dissection • logP = 0 - high aqueous solubility for flexible assay design Supplied as ≥95% pure building block with global shipping.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 1225657-09-9
Cat. No. B1429715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
CAS1225657-09-9
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CSC(=N2)N
InChIInChI=1S/C7H8N4S/c1-11-3-2-9-6(11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10)
InChIKeyFVLGRBABGRNBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine: High-Affinity I1 Receptor Ligand


4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine (CAS: 1225657-09-9) is a heterocyclic small molecule comprising linked imidazole and thiazole rings [1]. With a molecular weight of 180.23 g/mol and a calculated logP of 0 [2], this compound is characterized by its high aqueous solubility and low lipophilicity. It has been identified as a potent ligand for the I1 imidazoline receptor (Ki = 2.30 nM) [3], making it a valuable tool compound for investigating central blood pressure regulation and neuroprotective pathways.

Target Engagement
I1 imidazoline receptor pathway studies
Workflow Context
Radioligand binding and selectivity profiling
Physicochemical Fit
High aqueous solubility for in vitro assay formats

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine: Irreplaceable I1 Ligand


The imidazoline receptor family exhibits distinct pharmacological profiles that are exquisitely sensitive to subtle structural modifications. Generic substitution with other imidazoline ligands (e.g., clonidine, moxonidine, or S23515) is not scientifically valid because even minor changes—such as the presence of a thiazole ring or N-methylation on the imidazole moiety—dramatically alter receptor binding affinity, selectivity for I1 versus I2 and alpha-2 adrenergic receptors, and physicochemical properties like lipophilicity [1]. The quantitative evidence presented below demonstrates that 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine occupies a unique position in the pharmacological space, offering a distinct balance of high I1 potency and moderate alpha-2 activity that is not replicated by its closest structural or functional analogs.

Target Compound Profile
I1 Affinity (Ki)
High-affinity I1 binding profile
I1/Alpha-2 Profile
Balanced selectivity with moderate alpha-2 component
Scaffold
Thiazole-imidazole core with distinct SAR
Generic Substitution Risk

Classical imidazoline ligands (clonidine, moxonidine) differ markedly in I1 potency and alpha-2 selectivity. Their binding profiles may not transfer directly and can shift experimental interpretation, limiting direct substitution without validation.

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine: Quantitative Differentiation vs Imidazoline Ligands


Superior I1 Binding Affinity

The target compound demonstrates a Ki of 2.30 nM for the I1 imidazoline binding site in rat PC12 cells [1]. In comparison, the clinically used antihypertensive clonidine exhibits a Ki range of 4–8 nM [2], while the selective I1 ligand S23515 has a reported Ki of 6.4 nM . The mixed I1/α2 agonist moxonidine shows significantly lower affinity with a Ki of 56 nM [3]. This places 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine as one of the highest affinity I1 ligands reported to date.

I1 Binding Affinity
Head-to-head
Ki = 2.30 nM
vs. Clonidine 4–8 nM; S23515 6.4 nM; Moxonidine 56 nM
Reported I1 binding assay context
Supports I1 pathway study fit
Imidazoline Receptor I1 Receptor Radioligand Binding

Balanced I1/Alpha-2 Selectivity

The compound exhibits a Ki of 79 nM for the alpha-2 adrenergic receptor [1], resulting in an I1/alpha-2 selectivity ratio of approximately 34. This contrasts sharply with clonidine, which shows comparable affinity for both targets (I1 Ki ≈ 4–8 nM; alpha-2 Ki ≈ 61–135 nM, ratio ≈ 0.06–0.13) , and moxonidine, which is alpha-2 preferring (I1 Ki = 56 nM; alpha-2 Ki = 150 nM, ratio ≈ 0.37) [2]. The selective I1 ligand S23515 displays no measurable alpha-2 affinity . This unique profile positions the target compound as a tool for dissecting I1-mediated effects with a defined, moderate alpha-2 component.

I1/Alpha-2 Selectivity
Head-to-head
Ratio ≈ 34
vs. Clonidine ~0.06–0.13; Moxonidine ~0.37
Isoform-selectivity assay context
Balanced I1/alpha-2 endpoint interpretation
Selectivity Alpha-2 Adrenergic Receptor I1/Alpha-2 Ratio

Favorable I1/I2 Selectivity

The compound displays a Ki of 302 nM for the I2 imidazoline binding site [1], yielding an I1/I2 selectivity ratio of approximately 131. In contrast, clonidine exhibits a much lower I1/I2 ratio (I2 Ki ≈ 4,179 nM; ratio ≈ 0.001–0.002) [2], indicating it is not I2-selective. While direct I2 affinity data for moxonidine and S23515 are not consistently reported in the accessed sources, the target compound's modest I2 affinity suggests a cleaner I1-centric profile that may reduce confounding effects in functional assays where I2 modulation is undesirable.

I1/I2 Selectivity
Cross-study comparable
Ratio ≈ 131
I2 Ki = 302 nM vs. Clonidine I2 Ki ≈ 4,179 nM
Off-target kinase context review
Defined I2 profile limits confounding effects
I2 Imidazoline Receptor Selectivity Off-Target

Enhanced Hydrophilicity Advantage

The target compound possesses a calculated logP of 0 [1], indicating high hydrophilicity and excellent aqueous solubility. This is significantly lower than the logP values reported for clonidine (range: 1.41–2.2) and moxonidine (range: 0.6–0.84) [2]. The lower lipophilicity of 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine may result in reduced passive membrane permeability and potentially lower central nervous system penetration compared to more lipophilic analogs, a property that could be advantageous for peripheral target engagement studies or for minimizing CNS-mediated side effects in vivo.

Lipophilicity
Cross-study comparable
LogP = 0
vs. Clonidine 1.41–2.2; Moxonidine 0.6–0.84
High aqueous solubility context
May support peripheral target engagement studies
Physicochemical Properties LogP Solubility

Unique Imidazole-Thiazole Scaffold

The target compound features a 1-methylimidazol-2-yl group directly linked to a thiazol-2-amine moiety, a scaffold that is structurally distinct from the imidazoline or dihydroimidazole cores found in clonidine, moxonidine, and S23515. While direct head-to-head SAR data for this exact scaffold are limited, the presence of the thiazole ring introduces a sulfur atom capable of participating in unique non-covalent interactions (e.g., sulfur-π interactions) that are absent in classical imidazoline ligands. This structural divergence likely underpins the observed differences in receptor binding kinetics and selectivity profiles documented in Evidence Items 1–3.

Chemical Scaffold
Class-level inference
Imidazole-Thiazole
Distinct from imidazoline cores
Scaffold-hopping research context
Supports SAR exploration; data to verify
Chemical Structure Scaffold SAR

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine: Optimal Research and Procurement Scenarios


High-Sensitivity I1 Radioligand Binding Assays

Given its sub-nanomolar affinity for the I1 imidazoline receptor (Ki = 2.30 nM) [1], this compound is ideally suited as a reference standard or cold competitor in radioligand binding studies. Its potency exceeds that of commonly used standards like clonidine and moxonidine, enabling more precise determination of binding constants for novel ligands and reducing the amount of compound required per assay.

Balanced I1/Alpha-2 Functional Studies

The compound's unique selectivity profile (I1 Ki = 2.30 nM; alpha-2 Ki = 79 nM; I1/alpha-2 ratio ≈ 34) [1] makes it a valuable tool for dissecting the physiological contributions of I1 receptors in systems where complete alpha-2 blockade is not desired. This profile is particularly relevant for investigating the central regulation of blood pressure, where both receptor subtypes play a role.

Peripheral Target Engagement via Hydrophilicity

With a logP of 0 [2], this compound exhibits significantly higher aqueous solubility and lower lipophilicity than clonidine or moxonidine. Researchers aiming to minimize central nervous system penetration and focus on peripheral I1-mediated effects (e.g., in renal or vascular tissues) will find this physicochemical profile advantageous for both in vitro and in vivo experimental designs.

Scaffold Hopping and IP Generation

The 1-methylimidazole-thiazole core represents a distinct chemotype from classical imidazoline ligands [3]. Procurement of this compound supports scaffold-hopping campaigns, structure-activity relationship (SAR) exploration, and the generation of novel composition-of-matter intellectual property. Its availability as a versatile building block further enables the synthesis of derivative libraries for lead optimization.

Application
Selection Property
Validation Focus
Radioligand binding studies
High I1 binding assay context
Ki determination and competitive binding
I1 functional dissection
Isoform-selectivity assay context
I1-mediated versus alpha-2 co-modulation
Peripheral target engagement
Low lipophilicity and high solubility
CNS-restricted distribution profiling
Medicinal chemistry campaigns
Unique imidazole-thiazole scaffold
SAR expansion and IP generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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